molecular formula C10H8FNO3 B6202377 methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 2116653-72-4

methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B6202377
CAS No.: 2116653-72-4
M. Wt: 209.2
InChI Key:
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Description

Methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Comparison: Methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves the reaction of 4-fluoroindole-2-carboxylic acid with methyl chloroformate in the presence of a base to form methyl 4-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate.", "Starting Materials": [ "4-fluoroindole-2-carboxylic acid", "methyl chloroformate", "base" ], "Reaction": [ "Add 4-fluoroindole-2-carboxylic acid to a reaction flask", "Add a base to the reaction flask and stir the mixture", "Add methyl chloroformate dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2116653-72-4

Molecular Formula

C10H8FNO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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